molecular formula C8H4BrF2NO B15205821 4-Bromo-2-(difluoromethyl)benzo[d]oxazole

4-Bromo-2-(difluoromethyl)benzo[d]oxazole

Cat. No.: B15205821
M. Wt: 248.02 g/mol
InChI Key: OMTRNZSXSSNHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a bromine atom at the 4-position and a difluoromethyl group at the 2-position. Benzoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-2-fluorobenzoic acid with suitable reagents to introduce the difluoromethyl group and form the benzoxazole ring . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzoxazoles .

Scientific Research Applications

4-Bromo-2-(difluoromethyl)benzo[d]oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives such as:

Uniqueness

4-Bromo-2-(difluoromethyl)benzo[d]oxazole is unique due to the presence of both bromine and difluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile building block in synthetic chemistry and drug development .

Properties

IUPAC Name

4-bromo-2-(difluoromethyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO/c9-4-2-1-3-5-6(4)12-8(13-5)7(10)11/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTRNZSXSSNHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.